Oxantel

Overview

Description

Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms such as Ascaris, Trichuris, and Enterobius . It is known for its efficacy in both human and veterinary medicine . The compound is a derivative of pyrantel and is often used in combination with other anthelmintics to enhance its effectiveness .

Mechanism of Action

Target of Action

Oxantel primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of the parasites .

Mode of Action

This compound, an analogue of pyrantel, acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors . This interaction results in sustained muscular contraction, leading to spastic paralysis of the worms .

Biochemical Pathways

This compound disrupts the normal functioning of the parasite’s neuromuscular system by depolarizing the neurons of gastrointestinal parasites . This depolarization is much more potent than that caused by acetylcholine, leading to sustained muscular contraction . This compound has also been shown to inhibit fumarate reductase in some pathogenic bacteria .

Pharmacokinetics

This compound pamoate acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .

Result of Action

The activation of the nicotinic acetylcholine receptors by this compound leads to spastic paralysis of the worm, resulting in its expulsion from the host’s body . This action is highly effective against Trichuris spp., making this compound a potent anthelmintic .

Biochemical Analysis

Biochemical Properties

Oxantel has been shown to inhibit fumarate reductase in some pathogenic bacteria . It interacts with the neurons of gastrointestinal parasites, causing sustained muscular contraction, leading to the death of the parasites by spastic paralysis .

Cellular Effects

This compound has a significant impact on the cells of gastrointestinal parasites. It depolarizes the neurons of these parasites 100 times more than acetylcholine, causing sustained muscular contraction . This leads to spastic paralysis and subsequent death of the parasites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the neurons of gastrointestinal parasites. It depolarizes these neurons to a much greater extent than acetylcholine, leading to sustained muscular contraction . This results in spastic paralysis and eventual death of the parasites .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be highly effective against Trichuris spp., with an estimated cure rate of 76% and an egg reduction rate of 85% at a 20 mg/kg dose . Its efficacy against other soil-transmitted helminths varies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dogs tolerate this compound very well due to its low toxicity and reduced absorption to blood after oral administration . Adverse drug reactions such as nausea, vomit, diarrhea, and loss of appetite can occur after therapeutic doses .

Metabolic Pathways

It is known that this compound is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .

Transport and Distribution

It is known that this compound is very poorly absorbed in the gut, allowing high concentrations of the unchanged drug to reach the large intestine .

Subcellular Localization

Given its mode of action, it is likely that this compound primarily interacts with neurons in the gastrointestinal tract of parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxantel can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzaldehyde with 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine . The reaction typically involves the use of a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity . The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Oxantel undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form more stable intermediates.

Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which may have enhanced or reduced anthelmintic activity .

Scientific Research Applications

Oxantel has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Pyrantel: Like oxantel, pyrantel is an anthelmintic that acts on nicotinic acetylcholine receptors.

Albendazole: Another anthelmintic, albendazole, works by inhibiting microtubule synthesis in parasites.

Mebendazole: Similar to albendazole, mebendazole disrupts microtubule formation in parasitic worms.

Uniqueness of this compound

This compound is unique in its high efficacy against Trichuris infections compared to other anthelmintics . It has a specific mode of action that makes it particularly effective against whipworms, which are less susceptible to other treatments .

Biological Activity

Oxantel, particularly in its pamoate form, is a nicotinic agonist primarily used as an anthelmintic agent against intestinal nematodes, notably Trichuris trichiura. This article explores the biological activity of this compound through various studies, highlighting its efficacy, safety, and mechanisms of action.

This compound exerts its anthelmintic effects by acting on nicotinic acetylcholine receptors (nAChRs) in helminths. It causes paralysis in worms, facilitating their expulsion from the host. The compound has been shown to have a comparable potency to acetylcholine itself, with an EC50 value of approximately 32.7 μM for the T. muris AChR-like receptor . This mechanism is critical for its effectiveness against specific parasites.

Clinical Trials and Findings

A significant body of research has evaluated the efficacy of this compound pamoate in treating T. trichiura infections:

- Study Design : A randomized, placebo-controlled trial involving 480 school-aged children on Pemba Island, Tanzania, assessed various dosages of this compound pamoate (5-30 mg/kg) against T. trichiura.

- Results :

The results indicate that this compound pamoate is well tolerated with only mild adverse effects reported.

Comparative Efficacy

In comparative studies, this compound pamoate demonstrated superior efficacy against T. trichiura compared to other common anthelmintics like albendazole and mebendazole, which show limited effectiveness against this particular parasite .

| Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |

|---|---|---|

| 5 | 22 | 85 |

| 25 | 60 | 97.5 |

| 30 | 59 | 98.8 |

Safety Profile

This compound pamoate has been shown to have a favorable safety profile across various studies:

- In clinical trials, adverse events were primarily gastrointestinal and occurred at low rates (10% at 2 hours post-treatment) .

- A systematic review indicated that the frequency of side effects was independent of dosage within the tested range .

Efficacy in Specific Populations

In a study conducted among plantation workers in Malaysia, this compound-pyrantel pamoate was administered to treat multiple intestinal nematode infections. The results showed:

- Cure rates for Ascaris, Trichuris, and hookworm infections were reported at 96%, 84.3%, and 75.8%, respectively .

These findings underscore the potential for this compound pamoate as a key component in mass treatment programs for soil-transmitted helminth infections.

Properties

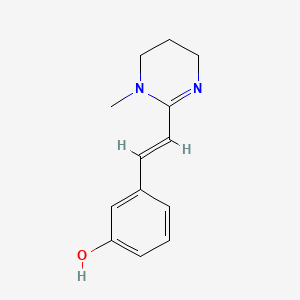

IUPAC Name |

3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYKTHBAWRESFI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016597 | |

| Record name | Oxantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-26-7 | |

| Record name | Oxantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxantel?

A1: this compound exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []

Q2: How does the O-AChR subtype differ from other nAChRs in its response to this compound?

A2: The O-AChR subtype demonstrates a significantly higher sensitivity to this compound compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of this compound against whipworm infections.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of this compound pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.

Q5: What is known about the absorption of this compound pamoate?

A5: Research indicates that this compound pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.

Q6: Is there evidence of this compound pamoate affecting cytochrome P450 (CYP) metabolism?

A6: In vitro studies suggest that a combination of albendazole and this compound pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.

Q7: Are there any reported cases of resistance to this compound in the treatment of helminth infections?

A7: While the provided research does not specifically mention this compound resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to this compound.

Q8: What animal models are commonly used to study this compound's activity?

A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of this compound. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.

Q9: How does the structure of this compound relate to its activity against the O-AChR subtype?

A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of this compound may play a crucial role in its interaction with the O-AChR subtype. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.